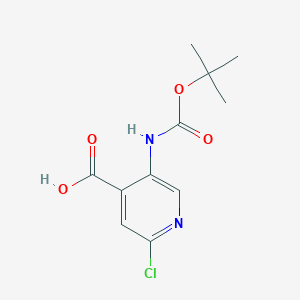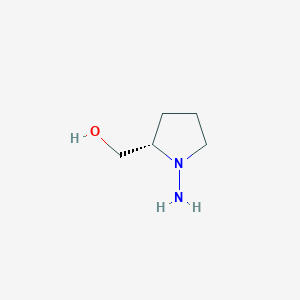
4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
A novel thiazole derivative 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5- carboxylate and potassium carbonate were added to a mixture of methanol and water . Another synthesis method involved adding potassium carbonate and isobutyl bromide to a solution of ethyl-2- (3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate in dimethylformamide .Molecular Structure Analysis
The molecular structure of “4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen. The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in “4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes it a versatile moiety contributing to the development of various drugs and biologically active agents .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. Novel compounds synthesized from thiazole scaffolds, like 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid , could potentially be developed into substances with notable antimicrobial properties .
Anticancer Potential
Some thiazole derivatives have been found to interact with DNA and topoisomerase II, leading to DNA damage and cell death, which is a desirable mechanism in anticancer therapies. The compound’s structure could be leveraged to design novel anticancer agents .
Anti-inflammatory Properties
The thiazole moiety is known for its anti-inflammatory effects. Research into derivatives of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid could lead to the development of new anti-inflammatory medications .
Antidiabetic Applications
Thiadiazole scaffolds have been associated with antidiabetic properties. By exploring the biochemical interactions of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid , it may contribute to the creation of new antidiabetic treatments .
Antihypertensive Effects
Compounds with a thiadiazole structure have shown potential in treating hypertension. Investigating the specific effects of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid could uncover new pathways for antihypertensive drug development .
Antiviral Capabilities
The versatility of thiazole compounds extends to antiviral activity. The unique structure of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid might be key in synthesizing new drugs to combat viral infections .
Enzyme Inhibition
Thiazoles have been used to create enzyme inhibitors that can regulate various biological processes. Research into 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid could lead to the discovery of novel enzyme inhibitors with therapeutic applications .
Chemical Synthesis and Drug Design
The chemical structure of thiazoles makes them suitable for creating a variety of synthetic pathways and drug designs4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid could serve as a key intermediate or building block in the synthesis of complex molecules for pharmaceutical use .
作用機序
Mode of Action
Thiazole derivatives have been known to interact with various enzymes and receptors, influencing their activity .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Result of Action
Some thiazole derivatives have been reported to have antimicrobial activity .
特性
IUPAC Name |
4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMGYYUWZXKPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562602 |
Source


|
| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119778-44-8 |
Source


|
| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)



![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)



![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)